PNU-282987 free base

説明

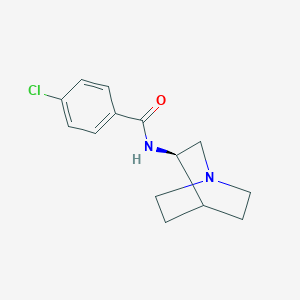

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- (commonly referred to by its research code PNU-282987) is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). Its molecular formula is C₁₅H₁₈ClN₂O, and it features a 4-chlorobenzamide group attached to the (3R)-1-azabicyclo[2.2.2]oct-3-yl moiety . PNU-282987 demonstrates high selectivity for α7nAChRs (Ki = 26 nM) with negligible activity at other nAChR subtypes (e.g., α1β1γδ, α3β4; IC₅₀ ≥ 60 μM) and minimal off-target effects on a panel of 32 receptors, except for moderate 5-HT₃ receptor binding (Ki = 930 nM) .

特性

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECKJONDRAUFDD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018122 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711085-63-1 | |

| Record name | PNU-282987 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of (3R)-1-Azabicyclo[2.2.2]Oct-3-Amine

The 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is prepared through a cyclization reaction. A representative method involves the following steps:

-

Enone Formation : 3-Pyridinecarboxaldehyde undergoes condensation with a ketone precursor to form an α,β-unsaturated ketone (enone).

-

Catalytic Hydrogenation : The enone is hydrogenated using a palladium catalyst (e.g., Pd/C) under H₂ pressure to yield the saturated ketone, 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one.

-

Ketone Reduction : The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol, producing a diastereomeric mixture of alcohols.

-

Chiral Resolution : The (3R)-enantiomer is isolated via chiral chromatography or enzymatic resolution to ensure stereochemical purity.

Preparation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is subsequently used for amide bond formation.

Coupling Reactions to Form the Benzamide Moiety

The final step involves coupling the bicyclic amine with 4-chlorobenzoyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction

The amine is reacted with 4-chlorobenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (e.g., NaOH). This method affords moderate yields (60–70%) and requires careful pH control to prevent hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling

A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature, yielding PNU 282987 with >90% purity after recrystallization.

Reaction Conditions Table

| Parameter | Schotten-Baumann | Carbodiimide-Mediated |

|---|---|---|

| Solvent | H₂O/CH₂Cl₂ | Anhydrous DMF |

| Base | NaOH | N,N-Diisopropylethylamine |

| Coupling Agent | None | EDC/HOBt |

| Yield | 60–70% | 85–90% |

| Reaction Time | 4–6 h | 12–16 h |

Stereochemical Control and Optimization

The (3R)-configuration is critical for α7 nAChR binding affinity. Key strategies to achieve enantiopure product include:

Asymmetric Synthesis

Using chiral auxiliaries or catalysts during the cyclization step ensures preferential formation of the R-enantiomer. For example, Jacobsen’s thiourea catalyst has been reported to induce >95% enantiomeric excess (ee) in similar bicyclic systems.

Kinetic Resolution

Lipase enzymes (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired S-enantiomer from a racemic mixture, leaving the R-form intact.

Purification and Analytical Characterization

Recrystallization

Crude PNU 282987 is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid with a melting point of 240–242°C.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) removes residual coupling agents. Final purity (>99%) is confirmed by HPLC (C18 column, 80:20 acetonitrile/water).

Physical Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O | |

| Molecular Weight | 264.75 g/mol | |

| Melting Point | 240–242°C | |

| Solubility (Water) | 100 mM | |

| pKa | 13.86 |

Scale-Up and Industrial Considerations

化学反応の分析

科学的研究の応用

PNU 282987 has a wide range of scientific research applications. In neuroscience, it is used to study the role of alpha7 nicotinic acetylcholine receptors in cognitive functions and neuroprotection . It has shown potential in promoting neurogenesis and protecting against neurodegenerative diseases . In pharmacology, PNU 282987 is used to investigate its effects on synaptic activity and its potential as a therapeutic agent for conditions like schizophrenia and Alzheimer’s disease . Additionally, it has applications in studying the modulation of immune responses and inflammation .

作用機序

類似化合物との比較

Comparison with Structurally Similar α7nAChR Agonists

The following compounds share structural or functional similarities with PNU-282987, differing primarily in their bicyclic frameworks, substituents, or receptor selectivity profiles.

PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)

- Structure : Replaces the 4-chlorobenzamide group with a furo[2,3-c]pyridine-5-carboxamide moiety .

- Activity : Exhibits potent α7nAChR agonism (EC₅₀ = 0.3 μM in vitro) and improved blood-brain barrier penetration compared to PNU-282987 .

- Therapeutic Focus : Investigated for cognitive enhancement and neuroprotection in schizophrenia models .

Encenicline Hydrochloride (EVP-6124)

- Structure : Features a 7-chloro-1-benzothiophene-2-carboxamide group linked to the same (3R)-azabicyclo[2.2.2]octane core .

- Activity: A partial α7nAChR agonist with high selectivity (Ki < 10 nM) and oral bioavailability.

- Key Difference : The benzothiophene ring enhances metabolic stability compared to PNU-282987’s benzamide .

TC-5619 (N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)

- Structure : Utilizes a larger azabicyclo[3.2.1]octane system instead of the [2.2.2] framework, altering receptor interaction .

SSR180711 (4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate Hydrochloride)

- Structure: A diazabicyclononane derivative with a 4-bromophenyl ester group .

- Activity : Acts as a partial α7nAChR agonist and 5-HT₃ antagonist, offering dual modulation for cognitive deficits .

Structural-Activity Relationship (SAR) Insights

| Compound | Core Structure | Substituent | α7nAChR Ki (nM) | Selectivity Over Other Receptors |

|---|---|---|---|---|

| PNU-282987 | Azabicyclo[2.2.2]octane | 4-Chlorobenzamide | 26 | High (α1β1γδ, α3β4: IC₅₀ ≥ 60 μM) |

| PHA-543613 | Azabicyclo[2.2.2]octane | Furopyridine-5-carboxamide | 0.3 (EC₅₀) | Improved BBB penetration |

| Encenicline | Azabicyclo[2.2.2]octane | 7-Chloro-benzothiophene | <10 | High selectivity, metabolic stability |

| TC-5619 | Azabicyclo[3.2.1]octane | Furopyridine-5-carboxamide | 1 | Superior selectivity, clinical toxicity |

| SSR180711 | Diazabicyclo[3.2.2]nonane | 4-Bromophenyl ester | 35 | Dual α7nAChR/5-HT₃ activity |

Functional and Clinical Comparisons

- Receptor Activation : PNU-282987 and Encenicline exhibit full agonism, while SSR180711 and TC-5619 act as partial agonists, influencing efficacy in synaptic plasticity .

- Encenicline: Advanced to Phase III trials for Alzheimer’s but withdrawn due to safety concerns . SSR180711: Demonstrates pro-cognitive effects without tachyphylaxis, a common issue with full agonists .

生物活性

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, also known as PNU-282987, is a synthetic compound recognized for its selective agonistic activity on the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is implicated in various cognitive processes and has been a target for therapeutic interventions in conditions like schizophrenia and cognitive deficits.

- Molecular Formula : C14H17ClN2O

- Molecular Weight : 264.75 g/mol

- CAS Number : 711085-63-1

- Structure : Characterized by a bicyclic structure with a chlorobenzamide moiety.

PNU-282987 acts as a potent and selective agonist for the α7nAChR, leading to several significant biological effects:

- Neurotransmitter Release : Activation of α7nAChR enhances the release of neurotransmitters, which is crucial for synaptic plasticity and cognitive functions.

- Cognitive Enhancement : Studies indicate that PNU-282987 can improve memory and learning capabilities in animal models, suggesting its potential use in treating cognitive impairments.

- Anti-inflammatory Effects : The compound has shown efficacy in modulating immune responses, particularly by attenuating type 2 innate lymphoid cells (ILC2s) activation, which are involved in allergic inflammation.

Biological Activity Studies

Research has highlighted the biological activity of PNU-282987 through various experimental setups. Below are key findings from relevant studies:

Case Studies

- Cognitive Deficits in Schizophrenia :

- Neurodegenerative Diseases :

Comparative Analysis with Similar Compounds

The structural uniqueness of Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- allows it to stand out among other compounds targeting nicotinic receptors:

| Compound Name | Structure | Unique Features |

|---|---|---|

| PNU-282987 | Bicyclic structure | Potent α7 nicotinic receptor agonist |

| Quinuclidine | Bicyclic amine | Known psychoactive properties |

| 4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |

Q & A

Q. Methodological Insight :

- In vitro : Hippocampal or prefrontal cortex brain slices assess GABAergic synaptic activity enhancement via patch-clamp recordings .

- In vivo : Anesthetized rat models with pharmacologically induced auditory gating deficits (e.g., MK-801 treatment) evaluate dose-dependent restoration of sensory processing (5–10 mg/kg, intravenous) .

Validation Criteria :

How can researchers resolve contradictions in PNU-282987's effects across different disease models?

Methodological Insight :

Discrepancies (e.g., efficacy in schizophrenia-related deficits vs. limited impact in Alzheimer’s models) may stem from:

Receptor desensitization : Prolonged exposure to high agonist concentrations reduces α7 nAChR responsiveness. Use pulsed dosing in chronic studies .

Model-specific pathology : Schizophrenia models (e.g., NMDA hypofunction) may better reflect α7 nAChR-mediated GABAergic modulation than amyloid-driven Alzheimer’s models .

Pharmacokinetics : Monitor brain penetration using LC-MS/MS; poor bioavailability in some models may require alternative administration routes (e.g., intracerebroventricular) .

What are the critical controls for excluding off-target effects in PNU-282987 studies?

Q. Methodological Insight :

- Pharmacological blockade : Co-apply α7-specific antagonists (e.g., methyllycaconitine, MLA) to confirm receptor-mediated effects .

- Genetic validation : Use α7 nAChR knockout mice or siRNA silencing in cell lines .

- Comparative assays : Test structurally distinct α7 agonists (e.g., PHA-543613) to rule out compound-specific artifacts .

What analytical methods are recommended for quantifying PNU-282987 in biological matrices?

Q. Methodological Insight :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for plasma or brain homogenates. Limit of quantification (LOQ): ~5 ng/mL .

- Validation Parameters : Include recovery rates (>85%), matrix effects (±15%), and stability under storage conditions (-80°C, <3 freeze-thaw cycles) .

How does PNU-282987's pharmacokinetic profile influence experimental design?

Q. Methodological Insight :

- Half-life : ~2 hours in rodents, necessitating timed post-administration measurements .

- Blood-brain barrier (BBB) penetration : Moderate (brain/plasma ratio: 0.3–0.5), requiring higher systemic doses for CNS effects compared to in vitro EC₅₀ values .

- Metabolites : Monitor for inactive 4-chlorobenzoic acid derivatives via HPLC .

What are the limitations of using PNU-282987 in chronic neuropsychiatric studies?

Q. Methodological Insight :

- Receptor desensitization : Chronic α7 nAChR activation downregulates receptor expression. Mitigate with intermittent dosing schedules .

- Species variability : Higher agonist potency in human vs. rodent receptors necessitates cross-species validation .

- Behavioral confounding : Sedation at high doses (>15 mg/kg) may obscure cognitive outcomes; employ blinded scoring and automated tracking .

How can researchers leverage PNU-282987 to study α7 nAChR allosteric modulation?

Methodological Insight :

Pair PNU-282987 with positive allosteric modulators (PAMs; e.g., TQS or SLURP-1) to amplify agonist efficacy. Design concentration-response matrices to quantify synergistic effects (e.g., shift in EC₅₀ from 3 µM to 0.5 µM with 10 µM TQS) .

What structural analogs of PNU-282987 are valuable for mechanistic comparisons?

Q. Comparative Table :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。